molecular formula C13H19FN2O B3157710 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine CAS No. 851597-46-1

3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine

Cat. No.: B3157710
CAS No.: 851597-46-1
M. Wt: 238.3 g/mol
InChI Key: GXKQERCLTFQFAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine typically involves multiple steps, starting with the preparation of the phenylamine core. The fluorine atom is introduced through a halogenation reaction, while the piperidine ring is attached via a nucleophilic substitution reaction. The ethoxy group is then added through an etherification process .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenylamine derivatives, while reduction can produce reduced forms of the compound with modified functional groups .

Scientific Research Applications

3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-[2-(1-piperidinyl)ethoxy]phenylamine
  • 3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine
  • 3-Fluoro-4-[2-(1-morpholinyl)ethoxy]phenylamine

Uniqueness

3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The piperidine ring also contributes to its distinct properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-fluoro-4-(2-piperidin-1-ylethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKQERCLTFQFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner analogous to Example 125, 0.57 g of the title compound was prepared from 1-{2-[(2-fluoro-4-nitrophenyl)oxy]ethyl}piperidine as a brown oil: 1H NMR (CDCl3, 400 MHz) δ 1.44-1.46 (m, 2H), 1.57-1.63 (m, 4H), 2.50-2.57 (m, 4H), 2.74 (t, 2H, J=6.2 Hz), 3.50 (brs, 2H), 4.08 (t, 2H, J=6.2 Hz), 6.35 (ddd, 1H, J=8.6, 2.5, and 1.5 Hz), 6.45 (dd, 1H, J=12.7 and 2.8 Hz), and 6.81 (t, 1H, J=8.8 Hz).
Name
title compound
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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